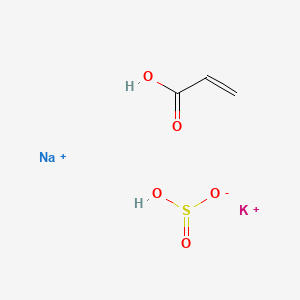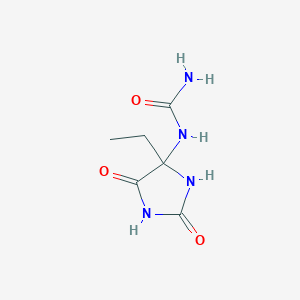
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea is a chemical compound that belongs to the class of imidazolidinyl ureas. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazolidine ring with urea and ethyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea typically involves the reaction of ethyl isocyanate with allantoin. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the formulation of various industrial products, including corrosion inhibitors and preservatives.
Wirkmechanismus
The mechanism of action of N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes essential for the survival and proliferation of microorganisms and cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allantoin: An imidazolidine-2,4-dione with similar structural features.
Diazolidinylurea: Another imidazolidinyl urea used as a preservative in cosmetics.
Imidurea: Known for its antimicrobial properties and used in various applications.
Uniqueness
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea stands out due to its unique ethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and efficacy.
Eigenschaften
CAS-Nummer |
91668-06-3 |
|---|---|
Molekularformel |
C6H10N4O3 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
(4-ethyl-2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C6H10N4O3/c1-2-6(9-4(7)12)3(11)8-5(13)10-6/h2H2,1H3,(H3,7,9,12)(H2,8,10,11,13) |
InChI-Schlüssel |
DSXWPKQPZAYZPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N1)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372290.png)
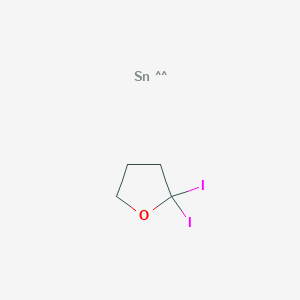
![(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine](/img/structure/B14372300.png)

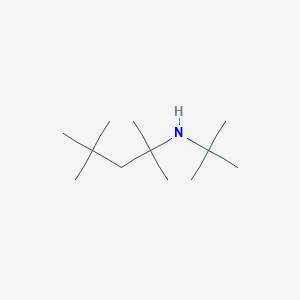
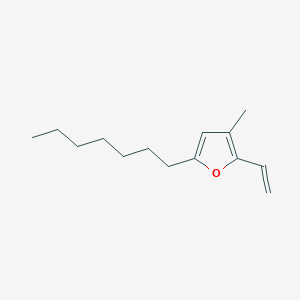
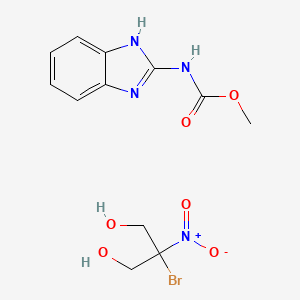
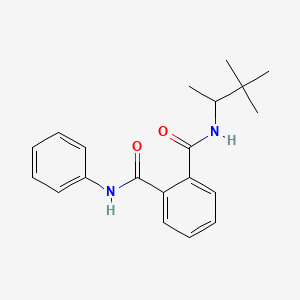
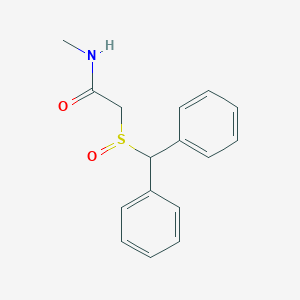
![2,5,11-Trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B14372335.png)
![1-(Hexyloxy)-4-[4-(4-propylphenyl)butyl]benzene](/img/structure/B14372342.png)
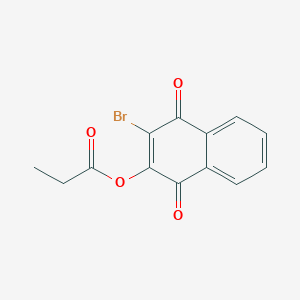
![2-[(Propan-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14372352.png)
